2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone
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Overview
Description
2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone is a synthetic organic compound known for its unique chemical structure and reactivity. It features a dichloromethyl group attached to a morpholine ring substituted with two methyl groups at the 2 and 6 positions. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone typically involves the chlorination of 1-(2,6-dimethylmorpholin-4-yl)ethanone. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the morpholine ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol. Reagents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: The dichloromethyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) can replace chlorine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in dry ether or tetrahydrofuran (THF).
Substitution: NaOCH₃, sodium ethoxide (NaOEt), often in alcohol solvents.
Major Products:
Oxidation: Products may include morpholine N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Methoxy or ethoxy derivatives, depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone is utilized in various scientific research domains:
Chemistry: As a reagent in organic synthesis, it is used to introduce dichloromethyl groups into target molecules.
Biology: It may serve as a precursor for biologically active compounds, aiding in the study of enzyme interactions and metabolic pathways.
Industry: Used in the manufacture of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleophilic sites in biological molecules. The dichloromethyl group can form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
2-Chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone: Lacks one chlorine atom, potentially altering its reactivity and biological activity.
1-(2,6-Dimethylmorpholin-4-yl)-2-(2-methylphenyl)ethanone: Features a phenyl group instead of dichloromethyl, significantly changing its chemical properties and applications.
Uniqueness: 2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone is unique due to its dual chlorine substitution, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C8H13Cl2NO2 |
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Molecular Weight |
226.10 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C8H13Cl2NO2/c1-5-3-11(4-6(2)13-5)8(12)7(9)10/h5-7H,3-4H2,1-2H3 |
InChI Key |
XJBUATOZQCCBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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